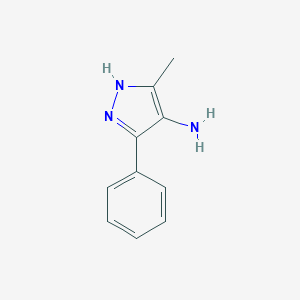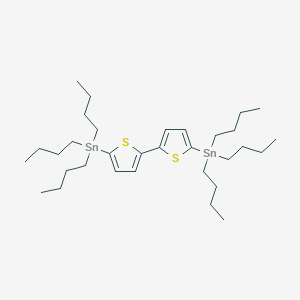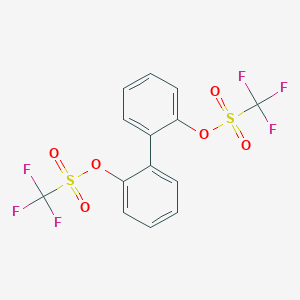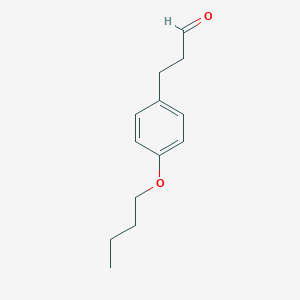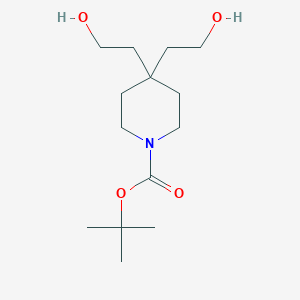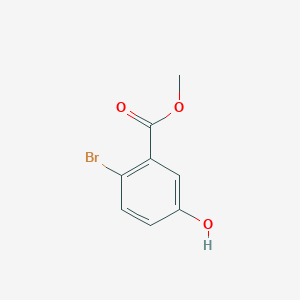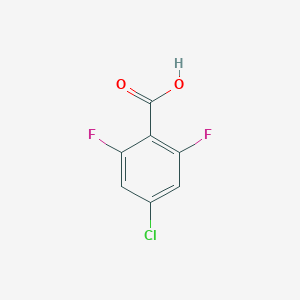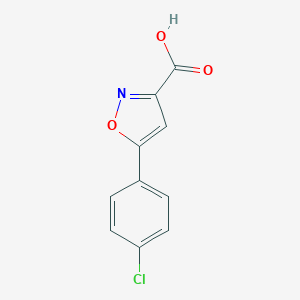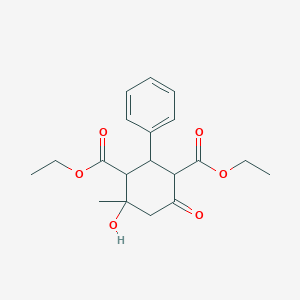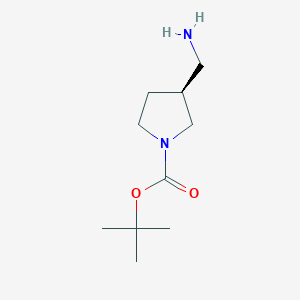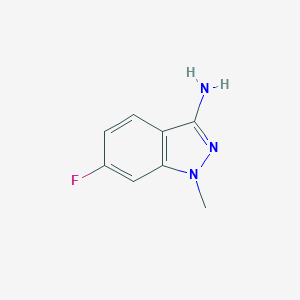
1,3-Diamino isoindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diamino isoindoline is a heterocyclic organic compound characterized by an isoindoline core with amino groups at the 1 and 3 positions. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of amino groups enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Diamino isoindoline can be synthesized through several methods. One common approach involves the reduction of isoindoline-1,3-dione derivatives. This reduction can be achieved using hydrazine hydrate in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under reflux conditions in a suitable solvent like ethanol, yielding this compound with good efficiency.
Another method involves the direct amination of isoindoline using ammonia or primary amines under high-pressure conditions. This method requires a catalyst, such as a transition metal complex, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of high-pressure reactors and advanced catalytic systems can optimize the yield and purity of the compound. Additionally, solvent recycling and waste minimization strategies are employed to ensure environmentally friendly production.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diamino isoindoline undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be further reduced to form more saturated derivatives, such as 1,3-diamino tetrahydroisoindoline, using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrazine hydrate with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Nitro derivatives of isoindoline.
Reduction: Saturated derivatives like 1,3-diamino tetrahydroisoindoline.
Substitution: Various substituted isoindoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Diamino isoindoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it useful in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are tested for their ability to interact with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may serve as lead compounds for the development of new drugs.
Industry: In materials science, this compound is used in the synthesis of polymers and dyes. Its ability to form stable complexes with metals makes it valuable in catalysis and material fabrication.
Wirkmechanismus
The mechanism of action of 1,3-diamino isoindoline and its derivatives depends on their specific applications. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its derivatives may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
In materials science, the compound’s ability to form stable complexes with metals can enhance the catalytic activity of metal-based catalysts. The amino groups can coordinate with metal ions, facilitating various catalytic processes.
Vergleich Mit ähnlichen Verbindungen
1,3-Diamino isoindoline can be compared with other similar compounds, such as:
Isoindoline-1,3-dione: This compound lacks the amino groups and is less reactive in nucleophilic substitution reactions. it is a valuable intermediate in the synthesis of this compound.
1,2-Diamino isoindoline: This isomer has amino groups at the 1 and 2 positions, leading to different reactivity and properties. It may form different types of complexes and exhibit distinct biological activities.
1,3-Diamino benzene: While structurally similar, this compound lacks the isoindoline core. It is more commonly used in the synthesis of polymers and dyes.
Eigenschaften
IUPAC Name |
2,3-dihydro-1H-isoindole-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,7-8,11H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEKFQOJYVLXBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(NC(C2=C1)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
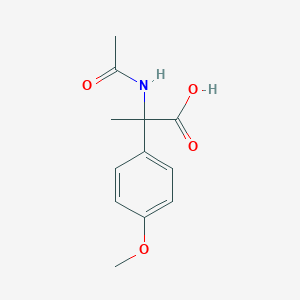
![7-Trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B175662.png)
![[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine](/img/structure/B175664.png)
